Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate
Description
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate is an organic compound with the molecular formula C₁₃H₁₇ClN₂O₃ and a molecular weight of 284.80 g/mol . It features a phenylacetate backbone substituted with a 4-chlorobutanoylamino group at the para position. This compound is primarily utilized as a reagent in synthesizing hydroxydiphenylmethylpiperidines, which exhibit antihistaminic properties . Its structural design combines ester and amide functionalities, enabling interactions with biological targets such as histamine receptors.
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorobutanoylamino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-14(18)10-11-5-7-12(8-6-11)16-13(17)4-3-9-15/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCLHSWGCYSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Reduction Method
Overview:
This approach utilizes biocatalysts to achieve asymmetric reduction of suitable precursors, notably 4-chloroacetyl acetacetic ester, to produce the target compound with high stereoselectivity.
- Reactants: Ethyl 4-chloroacetyl acetacetic ester, glucose (hydrogen donor), keto reductase, and hexose phosphate dehydrogenase (biocatalysts), with NADPH as cofactor.
- Reaction Conditions:
- Solvent: Ethyl acetate or dichloromethane with purified water as a phase medium.
- pH: Maintained between 6.9 and 7.1 using hydrophosphate buffer.
- Temperature: Approximately 30°C.
- Reaction Time: Around 7 hours.
- Catalyst loading: 6% of the ester’s weight for enzymes.
- NADPH: 0.2% relative to ester weight.
- Outcome: The enzymatic reduction yields the chiral hydroxyl intermediate, which upon subsequent chemical steps, leads to the final ester.
- High stereoselectivity and yield (>80%).
- Mild reaction conditions.
- Simplified operation steps compared to traditional chemical reductions.
- Enzymatic methods significantly reduce by-products and racemization issues, leading to purer products and higher overall yields.
Friedel-Crafts Acylation Route
Overview:
This classical aromatic substitution involves acylation of phenyl rings with 4-chlorobutanoyl chloride, followed by esterification or reduction to obtain the target compound.
- Reactants: Phenyl compounds, 4-chlorobutanoyl chloride, aluminum chloride catalyst.
- Reaction Steps:
- Friedel-Crafts acylation to attach the 4-chlorobutanoyl group onto the phenyl ring.
- Hydrolysis or esterification to form the ethyl ester.
- Reaction Conditions:
- Solvent: Dichloromethane or similar inert solvents.
- Catalyst: Aluminum chloride, used in stoichiometric amounts.
- Temperature: Typically 0-25°C for acylation, then reflux for esterification.
- Difficulties in isolating pure products due to side reactions and mixture of isomers.
- Use of corrosive catalysts and solvents.
- Friedel-Crafts acylation provides a straightforward route but suffers from low selectivity and complicated purification steps, leading to lower overall yields (~50-60%).
Multi-step Organic Synthesis
Overview:
This involves sequential reactions starting from simpler precursors, such as halogenation, reduction, and esterification.
- Halogenation of phenyl compounds to introduce chlorobutanoyl groups.
- Reduction of intermediate ketones or nitriles to hydroxyl groups.
- Esterification to form the ethyl ester.
- These routes are often labor-intensive, with multiple purification steps, and yield variability depending on reaction conditions and intermediates’ stability.
Microbial or Biocatalytic Methods
- Use of microbial strains or isolated enzymes to catalyze specific steps, such as hydroxylation or reduction, under mild conditions.
- Environmentally friendly.
- High selectivity.
- Potential for continuous processing.
Data Table Summarizing Preparation Methods
| Method | Key Reactants | Main Reaction Type | Yield (%) | Advantages | Drawbacks |
|---|---|---|---|---|---|
| Enzymatic reduction | 4-Chloroacetyl acetacetic ester, enzymes | Asymmetric reduction | >80 | High stereoselectivity, mild conditions | Enzyme cost, scalability |
| Friedel-Crafts acylation | Phenyl compounds, 4-chlorobutanoyl chloride | Electrophilic aromatic substitution | 50-60 | Straightforward, well-understood | Side reactions, purification issues |
| Multi-step organic synthesis | Halogenated intermediates, reducers | Halogenation, reduction, esterification | Variable | Flexibility in design | Complex, low yield, multiple steps |
| Microbial/biocatalytic | Microorganisms, enzymes | Biotransformation | Not widely reported | Eco-friendly, high selectivity | Technical complexity, scale-up |
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Functional Features
Key Differences and Implications
Functional Group Diversity: The chlorobutanoylamino group in the target compound enhances its binding affinity to histamine receptors due to the elongated hydrophobic chain and halogenated moiety . In contrast, the dimethylamino group in ethyl 2-[4-(dimethylamino)phenyl]acetate contributes to basicity and charge interactions, favoring antiviral activity . Compounds like ethyl 2-(4-chlorophenoxy)acetoacetate and ethyl (4-chlorophenyl)acetate lack nitrogen-based substituents, limiting their pharmacological utility but making them versatile in synthetic chemistry .
The thiazole ring in ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate introduces heterocyclic rigidity, which may enhance metabolic stability .
Synthetic Applications: this compound is tailored for antihistaminic synthesis, whereas ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate’s dioxo group suggests utility in ketone-based drug development .
Research Findings and Data
Crystallographic and Stability Data
- Ethyl 2-[4-(dimethylamino)phenyl]acetate exhibits a layered crystal structure stabilized by C–H⋯N/O interactions and π-π stacking (centroid distance: 3.656 Å) . Such stability is critical for maintaining compound integrity in solid-state formulations.
- The target compound’s purity (95%) and defined molecular weight (284.80 g/mol) ensure reproducibility in synthetic workflows .
Biological Activity
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 268.74 g/mol. The compound features an ester functional group, an amine group, and a chlorobutanoyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 268.74 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of chlorobutanoyl compounds have shown selective cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
A study demonstrated that certain derivatives exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative effects compared to standard treatments like doxorubicin (IC50 = 2.29 μM) . The apoptotic effects were confirmed through DAPI staining, which indicated nuclear disintegration in treated cancerous cells.
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes. Its structural components suggest potential interactions with targets involved in metabolic pathways. For example, the presence of the chlorobutanoyl group can enhance binding affinity to enzyme active sites, thereby inhibiting enzymatic reactions critical for tumor growth.
Case Studies and Research Findings
- Antiproliferative Activity : A study on structurally related compounds demonstrated their ability to inhibit HDAC activity, leading to reduced proliferation in cancer cells .
- Mechanistic Insights : Research has indicated that these compounds may target specific signaling pathways associated with cancer progression, enhancing their therapeutic potential .
- Comparative Analysis : When compared to other compounds with similar structures, this compound showed superior selectivity towards cancer cells while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
